2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate
Overview
Description
“2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate” is also known as 1,1,1,3,3,3-Hexafluoro-2-propanol . It is a solution-phase peptide chemistry solvent . This fluorinated polar solvent of high ionizing power facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .
Synthesis Analysis
1,1,1,3,3,3-Hexafluoro-2-propanol facilitates the unusual [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes, resulting in the formation of unprecedented mesoionic triazolones .Molecular Structure Analysis
The molecular structure of 1,1,1,3,3,3-Hexafluoro-2-propanol is CF₃CH (OH)CF₃ . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-propanol facilitates the unusual [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes, resulting in the formation of unprecedented mesoionic triazolones .Physical and Chemical Properties Analysis
1,1,1,3,3,3-Hexafluoro-2-propanol has a boiling point of 58 °C (1013 hPa), a density of 1.616 g/cm3 (20 °C), and a melting point of -4 °C . Its pH value is 3 - 4 (H₂O) in an aqueous solution, and it has a vapor pressure of 205 hPa (25 °C) .Mechanism of Action
- Role : It facilitates Friedel–Crafts-type reactions by enhancing the reactivity of covalent reagents. Importantly, it achieves this without requiring a Lewis acid catalyst .
- In specific reactions, HFIP increases the half-lives of radical cations by a factor of up to 10 compared to trifluoroacetic acid .
- HFIP’s impact extends to organic synthesis, particularly in reactions involving oxidations and strong electrophiles. For instance, it enhances the reactivity of hydrogen peroxide in Baeyer–Villiger oxidation of cyclic ketones .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Future Directions
1,1,1,3,3,3-Hexafluoro-2-propanol is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials . It plays an important role in the Friedel-Crafts reactions due to its polarity and high ionizing power . It finds use in sample preparation for GCMS .
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in facilitating Friedel–Crafts-type reactions . It enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . The exact biomolecules it interacts with are not specified in the available literature.
Cellular Effects
It is known that the compound can cause severe chemical burns following direct contact with the skin .
Molecular Mechanism
It is known to facilitate Friedel–Crafts-type reactions
Temporal Effects in Laboratory Settings
The compound is known to be thermally stable . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been documented in the available literature.
Dosage Effects in Animal Models
It is known that ingestion of the material can be harmful, and animal experiments indicate that ingestion of less than 40 grams may be fatal or may produce serious damage to the health of the individual .
Metabolic Pathways
It is known that the compound is a precursor of sevoflurane and is metabolized and excreted in the urine as HFIP-glucuronide after phase I oxidation reaction by cytochrome P-450 2E1 (CYP2E1) and phase II glucuronidation reaction by UDP-glucuronosyltransferase .
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-ol;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O.CH4O3S/c4-2(5,6)1(10)3(7,8)9;1-5(2,3)4/h1,10H;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTLAPYMKDDCBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725133 | |
Record name | Methanesulfonic acid--1,1,1,3,3,3-hexafluoropropan-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25236-65-1 | |
Record name | Methanesulfonic acid--1,1,1,3,3,3-hexafluoropropan-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.